4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5/c1-14-12-17(21-18(20-14)22(2)3)24-10-8-23(9-11-24)13-15-4-6-16(19)7-5-15/h4-7,12H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJEQSSVQPVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological applications. The unique structural features of this compound, including a piperazine ring and a pyrimidine moiety, suggest diverse biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular structure can be summarized as follows:
- Molecular Formula : C18H24FN5
- Molecular Weight : 320.41 g/mol
- Structural Features :
- Piperazine ring
- 4-Fluorobenzyl group
- Trimethylpyrimidine moiety
Neurotransmitter Modulation
Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for understanding the pharmacodynamics of the compound and its potential side effects. For instance, studies on analogous compounds have shown their ability to act as receptor modulators, which could lead to therapeutic applications in psychiatric disorders.
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
A related study explored the structure-activity relationship (SAR) of compounds similar to our target compound, revealing that certain derivatives act as inhibitors of human equilibrative nucleoside transporters (ENTs). Specifically, one analogue demonstrated selectivity for ENT2 over ENT1, suggesting potential applications in cancer therapy by modulating nucleotide transport .
Tyrosinase Inhibition
Another area of investigation involves the compound's potential as a competitive inhibitor of tyrosinase, an enzyme implicated in hyperpigmentation disorders. A derivative containing the 4-fluorobenzylpiperazine fragment exhibited significant inhibitory activity against tyrosinase from Agaricus bisporus, with an IC50 value of 0.18 μM, making it approximately 100 times more potent than the standard reference compound kojic acid .
Comparative Analysis of Similar Compounds
The following table summarizes key biological activities and structural features of compounds structurally related to 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine :
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 4-[4-(Bromophenyl)methyl]piperazin-1-yl-N,N-dimethylpyrimidin-2-amine | Bromine instead of fluorine | Potential receptor antagonist | Unique electronic properties due to bromine |
| N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine | Contains pyrazine instead of pyrimidine | Targets muscarinic receptors | Different receptor specificity |
| 4-(5-Chloro-pyrimidin-2-yloxy)-N,N-dimethyl-piperazine | Contains chlorine and ether linkage | Antidepressant properties | Distinct functional groups influencing activity |
Case Studies and Research Findings
In-depth studies have highlighted the therapeutic potential of compounds similar to 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine . For example:
- Pharmacological Evaluation : A study evaluated various derivatives for their ability to inhibit tyrosinase and found that structural modifications significantly impacted their inhibitory potency.
- In Vitro Studies : Experiments using nucleoside transporter-deficient cells demonstrated that certain analogues effectively inhibited ENTs, providing insights into their mechanism of action and potential therapeutic roles in oncology.
- Binding Affinity Studies : Docking analyses indicated favorable binding modes for several derivatives at active sites of target enzymes, suggesting pathways for further optimization in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Piperazine Moiety
The substitution pattern on the piperazine ring critically influences biological activity and physicochemical properties:
- 4-fluoro).
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) replaces the pyrimidine core with a triazine ring but retains the fluorophenyl-piperazine motif. FPMINT exhibits ENT2 selectivity, underscoring the role of fluorophenyl groups in target engagement .
Pyrimidine Core Modifications
Variations in pyrimidine substituents impact solubility, metabolic stability, and potency:
- N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine substitutes the piperazine moiety with a phenyl group and introduces a nitro functional group.
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide incorporates bulky isopropyl and sulfonamide groups, which may enhance metabolic stability but reduce membrane permeability compared to the trimethylated pyrimidine in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw or similar tools.
Preparation Methods
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts
A primary method involves cyclization reactions between 1,2-diamine precursors and sulfonium salts to construct the piperazine ring. This route begins with a protected piperazine intermediate, which undergoes nucleophilic substitution with a halogenated pyrimidine derivative. For example, reaction of 1,2-diaminoethane derivatives with trisulfonium salts under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the piperazine core. Subsequent coupling with 2-chloro-N,N,6-trimethylpyrimidin-4-amine introduces the pyrimidine moiety, yielding the target compound after deprotection.
Key Conditions:
N-Alkylation of Piperazine with Halogenated Pyrimidines
N-Alkylation is widely employed for its scalability. A halogenated pyrimidine (e.g., 2-chloro-N,N,6-trimethylpyrimidin-4-amine) reacts with 4-[(4-fluorophenyl)methyl]piperazine in the presence of a base. This SN2 mechanism substitutes the chlorine atom with the piperazine nitrogen.
Procedure:
- Reactants:
- 2-Chloro-N,N,6-trimethylpyrimidin-4-amine (1 equiv)
- 4-[(4-Fluorophenyl)methyl]piperazine (1.2 equiv)
- Base: K₂CO₃ or cesium carbonate (Cs₂CO₃) for enhanced reactivity
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)
- Conditions: 12–24 hours at 80–120°C
- Yield: 70–85% after column chromatography
Mechanistic Insight:
The reaction proceeds via a two-step process:
- Deprotonation of the piperazine nitrogen by the base.
- Nucleophilic attack on the electron-deficient pyrimidine carbon, displacing chloride.
Optimization Strategies
Solvent and Base Selection
Optimal yields are achieved with:
- Solvents: Acetonitrile > DMF > THF (due to dielectric constant and boiling point)
- Bases: Cs₂CO₃ > K₂CO₃ > NaH (cesium salts enhance nucleophilicity)
Table 1: Solvent and Base Impact on N-Alkylation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Cs₂CO₃ | 100 | 85 |
| DMF | K₂CO₃ | 120 | 78 |
| THF | Cs₂CO₃ | 80 | 65 |
Catalytic Enhancements
- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions, increasing yield by 10–15%.
- Microwave Assistance: Reduces reaction time from 24 hours to 2–4 hours with comparable yields.
Industrial-Scale Production
Parallel Solid-Phase Synthesis
High-throughput platforms immobilize intermediates on resin beads, enabling rapid purification. This method achieves >90% purity and scales to kilogram quantities.
Steps:
- Resin-bound piperazine synthesis.
- On-resin alkylation with halogenated pyrimidine.
- Cleavage and precipitation.
Photocatalytic Methods
Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst reduce energy consumption. This approach is eco-friendly but currently limited to pilot-scale production.
Challenges and Solutions
Q & A
Q. Basic Analytical Strategies
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at N,N,6 positions) and piperazine ring conformation .
- HPLC-MS : Purity assessment and molecular weight verification using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
- X-ray Crystallography : Resolve crystal structures via SHELX software to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
How can researchers identify potential biological targets for this compound?
Q. Intermediate-Level Target Identification
- In Silico Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets in enzymes/receptors (e.g., equilibrative nucleoside transporters) .
- Pharmacophore Mapping : Align structural motifs with known inhibitors (e.g., fluorophenylpiperazine derivatives targeting ENT1/2) .
- Experimental Validation : Perform radioligand binding assays (e.g., [³H]uridine uptake inhibition) in transfected cell lines to confirm target engagement .
What strategies optimize structure-activity relationships (SAR) for this compound?
Q. Advanced SAR Development
- Substituent Variation : Modify the fluorophenyl group (e.g., Cl, CF₃) to enhance lipophilicity or metabolic stability .
- Piperazine Ring Modifications : Introduce sp³-hybridized carbons or heteroatoms (e.g., oxygen) to alter conformational flexibility and binding kinetics .
- Bioisosteric Replacement : Replace the pyrimidine core with triazine or pyridine to assess potency shifts in enzymatic assays .
How should researchers address contradictions in pharmacological data across studies?
Q. Advanced Data Reconciliation
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .
- Orthogonal Validation : Cross-verify results using multiple techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Meta-Analysis : Aggregate data from structural analogs (e.g., ENT inhibitors) to identify trends in substituent effects .
What computational approaches predict this compound's binding modes?
Q. Advanced Modeling Techniques
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability of key residues (e.g., ENT1 Leu³⁰²) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions to quantify affinity changes .
- Consensus Docking : Combine results from Glide, GOLD, and MOE to reduce false positives .
How does the compound's stability vary under physiological conditions?
Q. Intermediate Stability Profiling
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .
- Oxidative Stress Testing : Expose to H₂O₂ (0.3%) to identify susceptible sites (e.g., piperazine ring oxidation) .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the fluorophenyl group .
What experimental designs are optimal for SAR studies of analogs?
Q. Advanced SAR Experimental Design
Library Design : Synthesize 10–20 analogs with systematic substituent variations (e.g., halogen scan at the phenyl ring) .
High-Throughput Screening (HTS) : Test analogs against panels of 50+ kinases/transporters to identify selectivity profiles .
ADME-Tox Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 cells) to prioritize leads .
How can researchers investigate metabolic pathways of this compound?
Q. Intermediate Metabolism Studies
- In Vitro Models : Incubate with human liver microsomes + NADPH; identify phase I metabolites (e.g., hydroxylation at the piperazine ring) via UPLC-QTOF .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Stable Isotope Labeling : Use ¹³C-labeled compounds to trace metabolic fate in rodent models .
What crystallographic methods resolve ambiguous electron density in the compound's structure?
Q. Advanced Crystallography
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .
- Refinement in SHELXL : Apply TWIN/BASF commands to correct for twinning; use ISOR restraints for disordered methyl groups .
- Validation Tools : Check Rfree values (<0.25) and MolProbity scores to ensure geometric accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
